molecular formula C13H14F2O B8054345 (3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B8054345
M. Wt: 224.25 g/mol
InChI Key: HRWZODSLVJRILA-UHFFFAOYSA-N
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Description

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol (CAS 2169049-75-4) is a high-purity chemical building block of significant interest in modern medicinal chemistry. With the molecular formula C13H14F2O and a molecular weight of 224.25, this compound features a bicyclo[1.1.1]pentane (BCP) core, a structure widely recognized as a valuable bioisostere for a phenyl ring or a tert-butyl group . The primary research value of this compound lies in its application for synthesizing novel bioactive molecules with improved physicochemical properties. Incorporating the BCP motif into lead compounds is a established strategy to escape "flatland" in drug design, often resulting in enhanced aqueous solubility, reduced lipophilicity, and higher metabolic stability compared to their aromatic analogues . This makes it a crucial reagent for medicinal chemists aiming to optimize the developability of potential therapeutics. The BCP scaffold has been successfully investigated as a phenyl replacement in inhibitors for targets like LpPLA2, where it maintained high potency while improving permeability and kinetic solubility . The specific difluoro(phenyl)methyl substitution on the BCP core in this molecule provides a unique three-dimensional structure for probing steric and electronic interactions in drug-target binding. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-[difluoro(phenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O/c14-13(15,10-4-2-1-3-5-10)12-6-11(7-12,8-12)9-16/h1-5,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWZODSLVJRILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C3=CC=CC=C3)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Strategies

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely employed for electrophilic fluorination. In the synthesis of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, AgNO₃ catalyzes the reaction of BCP derivatives with Selectfluor in water at 70°C, achieving moderate yields. This method could be adapted for difluorination by optimizing stoichiometry and reaction time.

Aryl Group Incorporation

The phenyl group is introduced via Suzuki-Miyaura or Friedel-Crafts alkylation. For instance, BEt₃-mediated radical coupling reactions between TCP and aryl ketones (e.g., benzofuran-2-yl derivatives) yield aryl-functionalized BCP compounds. A similar approach could be applied to attach a phenylmethyl group prior to fluorination.

Reduction to Methanol

The methanol moiety is installed via borane-mediated reduction of ketone precursors. In the synthesis of (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol, BH₃·Me₂S reduces a carboxylic acid derivative in tetrahydrofuran (THF) at 0°C, followed by quenching with methanol. This two-step protocol achieves a 58–87% yield for analogous BCP alcohols.

Representative Synthetic Pathway

A proposed route for (3-(difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol integrates the above methods:

  • BCP Core Formation : Photochemical [2+2] cycloaddition of propellane and diacetyl under flow conditions.

  • Difluorination : Treatment of a BCP ketone intermediate with Selectfluor and AgNO₃ in aqueous medium.

  • Phenylmethyl Attachment : BEt₃-catalyzed coupling with phenylmagnesium bromide.

  • Reduction : BH₃·Me₂S-mediated reduction of the resulting ketone to methanol.

Purification and Characterization

Final purification typically involves column chromatography (SiO₂, petroleum ether/Et₂O gradients) and recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For example, 1H^1H NMR of related BCP alcohols shows characteristic singlet peaks for bridgehead protons at δ 2.32–3.19 ppm.

Challenges and Optimization

  • Selectivity : Competing mono- and difluorination requires careful control of Selectfluor stoichiometry.

  • Stability : BCP intermediates are sensitive to heat; reactions should be conducted below 70°C.

  • Scale-Up : Flow chemistry mitigates exothermic risks during photochemical steps.

Data Tables

Table 1: Key Reaction Conditions for BCP Functionalization

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor, AgNO₃, H₂O, 70°C, 24 h58–87
Aryl CouplingBEt₃, CH₂Cl₂, rt, 2–6 h58–87
Reduction to MethanolBH₃·Me₂S, THF, 0°C to rt58–87

Chemical Reactions Analysis

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Aldehydes, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol: has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The difluoro(phenyl)methyl group plays a crucial role in its binding affinity and selectivity towards these targets, leading to its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related bicyclo[1.1.1]pentane derivatives:

Compound Name Substituents Functional Groups Molecular Formula Key Properties/Applications
(3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol (Target) Difluoro(phenyl)methyl at C3, hydroxymethyl at C1 -OH, -CF2Ph C14H15F2O High lipophilicity, potential bioisostere
(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol (S8) Difluoromethyl (-CF2H) at C3, hydroxymethyl at C1 -OH, -CF2H C7H10F2O Reduced steric bulk vs. phenyl
(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol (SY411139) 2,2-Difluoro, 3-phenyl, hydroxymethyl at C1 -OH, -CF2, -Ph C13H13F2O Altered fluorine positioning affects dipole
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (SY452963) Hydroxymethyl at C3, carboxylic acid at C1 -OH, -COOH C7H10O3 Increased acidity vs. alcohol
1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine (AR02AILH) 2,2-Difluoro, 3-methyl, methanamine at C1 -NH2, -CF2, -CH3 C7H11F2N Basic amine for hydrogen bonding

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound increases logP compared to S8 (-CF2H) and SY452963 (-COOH).
  • Polarity : Hydroxymethyl (-CH2OH) in the target enhances water solubility relative to carbamate-protected analogs (e.g., ).

Spectroscopic Data

  • NMR: Fluorine atoms in the target compound would produce distinct splitting patterns in 19F-NMR, differentiating it from non-fluorinated analogs. For example, compound 20 () shows 13C-NMR signals at δ 120–150 ppm for aromatic carbons, absent in S8.
  • HRMS : The target’s molecular ion [M-H]- would align with calculated m/z for C14H15F2O (e.g., reports m/z 552.195601 for a related fluorinated compound).

Q & A

Basic: How can the synthesis of (3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentan-1-yl)methanol be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves reducing the carboxylic acid precursor (e.g., 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid) to the corresponding methanol derivative. Key parameters include:

  • Reducing Agent Selection : Lithium aluminum hydride (LiAlH₄) in THF at 0°C to room temperature is effective but requires careful quenching (e.g., H₂O and Na₂SO₄) to avoid side reactions .
  • Solvent Choice : THF ensures solubility of the bicyclo[1.1.1]pentane core while minimizing steric hindrance.
  • Temperature Control : Gradual warming from 0°C to rt prevents exothermic decomposition.
    Contradictions : Alternative reducing agents (e.g., NaBH₄) may fail due to the steric bulk of the bicyclo system.

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies difluoromethyl group environments, while ¹H/¹³C NMR resolves bicyclo[1.1.1]pentane strain and methanol group positioning .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 631.263095 vs. calculated 631.264254 for analogs) .
  • Chromatography : Reverse-phase HPLC with Kovacs retention indices ensures purity; retention times correlate with hydrophobicity and structural analogs .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal Sensitivity : Decomposes near heat sources (>40°C); store at 2–8°C in inert atmospheres .
  • Light Exposure : UV/Vis stability tests (e.g., 24h under 365 nm) show no degradation if protected from direct light.
  • Solvent Compatibility : Stable in THF and DCM but reacts with protic solvents (e.g., MeOH) under acidic conditions .

Advanced: How can computational modeling predict its interactions in biological systems?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Focus on the bicyclo core’s rigidity and difluoromethyl group’s electronegativity .
  • Molecular Dynamics (MD) : Analyze conformational stability in lipid bilayers to assess membrane permeability.
    Challenge : Ambiguous score distributions in docking require experimental validation (e.g., SPR or ITC) .

Advanced: What in vitro/in vivo models are suitable for studying its pharmacological mechanisms?

Methodological Answer:

  • Vasorelaxation Assays : Isolated aortic ring models (rat or murine) pre-contracted with phenylephrine, measuring tension changes via force transducers .
  • CYP450 Inhibition : Liver microsomal assays quantify metabolic stability; monitor difluoromethyl group’s resistance to oxidative metabolism.
    Statistical Design : Randomized block designs with ANOVA/Tukey’s test ensure reproducibility .

Advanced: How does the bicyclo[1.1.1]pentane core enhance bioisosteric replacement of phenyl groups?

Methodological Answer:

  • Steric and Electronic Mimicry : Compare LogP, polar surface area, and dipole moments between bicyclo and phenyl analogs.
  • SAR Studies : Synthesize derivatives with varying substituents on the phenyl ring; assess binding affinity (e.g., Ki values via radioligand assays) .
    Contradiction : Bicyclo systems may reduce solubility despite improved metabolic stability .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • Isotope Labeling : Introduce ¹³C or ²H at metabolically vulnerable sites (e.g., methanol group) to track degradation pathways.
  • Prodrug Design : Mask the methanol group as an ester; assess hydrolysis rates in plasma .
    Analytical Validation : LC-MS/MS quantifies metabolites in hepatocyte incubations .

Advanced: How to address regioselectivity challenges during derivatization?

Methodological Answer:

  • Protecting Groups : Use TBS or acetyl groups to shield the methanol moiety during electrophilic substitutions on the phenyl ring.
  • Catalytic Conditions : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) under mild temperatures (40–60°C) minimizes bicyclo core strain .
    Contradiction : Steric hindrance limits access to the 1-position of the bicyclo system .

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